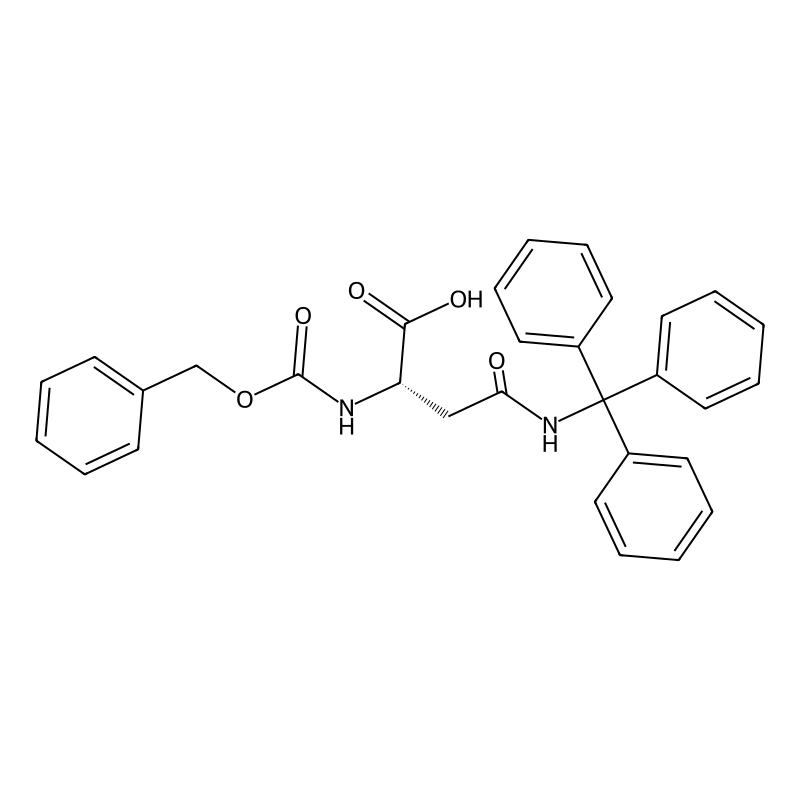

Z-Asn(trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Z-Asn(trt)-OH: A Protected Asparagine Derivative for Solution-Phase and Convergent Peptide Synthesis

Z-Asn(trt)-OH is a doubly protected L-asparagine derivative featuring a benzyloxycarbonyl (Z) group on its α-amine and a trityl (Trt) group on its side-chain amide. This specific combination of protecting groups makes it a critical building block primarily for solution-phase peptide synthesis (SPPS) and convergent or fragment-based synthesis strategies. [REFS-1, REFS-2] The Z-group allows for N-terminal deprotection via catalytic hydrogenation, a method orthogonal to the acid-labile deprotection conditions required for many other protecting groups, while the bulky Trt group enhances solubility in organic solvents and prevents common side reactions associated with asparagine incorporation. [3]

References

- [1] Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- [2] Kaiser, E. T., et al. (1989). Peptide and protein synthesis by segment synthesis-condensation. Science, 243(4888), 187-192.

- [3] Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Substituting Z-Asn(trt)-OH with a seemingly similar analog like Fmoc-Asn(trt)-OH or the side-chain unprotected Z-Asn-OH is incompatible with established synthesis workflows and compromises final product purity. The choice of an N-terminal protecting group (Z vs. Fmoc) dictates the entire deprotection strategy; the Z-group requires hydrogenolysis, whereas the Fmoc group requires a base like piperidine. [1] Attempting to use Z-Asn(trt)-OH in an automated Fmoc-based synthesizer would lead to complete synthesis failure. Furthermore, omitting the side-chain trityl (Trt) protection, as in Z-Asn-OH, exposes the amide to dehydration and aspartimide formation during activation, leading to significant, hard-to-remove impurities and reduced yields. [2] Therefore, the specific combination of Z and Trt protecting groups is a deliberate choice tied directly to the synthesis method, orthogonality requirements, and final purity specifications.

Enables Orthogonal Synthesis Strategies Incompatible with Fmoc/Boc Chemistry

The N-terminal Z-group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups and the standard acidic conditions (e.g., TFA) used to remove Boc and Trt groups. [1] It is selectively cleaved using catalytic hydrogenation (e.g., H2/Pd-C) or strong acids like HBr in acetic acid. [2] This chemical orthogonality is the primary reason for its selection in complex, multi-step solution-phase or convergent syntheses where Fmoc or Boc groups must remain intact during an intermediate deprotection step. A direct substitution with Fmoc-Asn(trt)-OH or Boc-Asn(trt)-OH would eliminate this strategic flexibility.

| Evidence Dimension | N-Terminal Deprotection Conditions |

| Target Compound Data | Cleaved by catalytic hydrogenolysis (H2/Pd-C) or HBr/AcOH. |

| Comparator Or Baseline | Fmoc-Asn(trt)-OH: Cleaved by 20% piperidine in DMF. Boc-Asn(trt)-OH: Cleaved by strong acid (e.g., TFA). |

| Quantified Difference | Qualitatively distinct, orthogonal reaction conditions. |

| Conditions | Standard peptide synthesis deprotection protocols. |

For convergent synthesis of large peptides or fragment condensation, this orthogonality is not optional; it is a required process parameter for selective deprotection.

Prevents Side-Chain Dehydration and Aspartimide Formation, Ensuring Higher Purity

The incorporation of asparagine is prone to side reactions, primarily dehydration of the side-chain amide to a nitrile or cyclization to an aspartimide intermediate, especially during carbodiimide-mediated activation. [1] The bulky trityl (Trt) protecting group on the side-chain amide of Z-Asn(trt)-OH sterically hinders these pathways. In contrast, using an unprotected analog like Z-Asn-OH can lead to significant formation of these impurities, which are often difficult to separate from the desired peptide, thereby complicating purification and reducing overall process yield.

| Evidence Dimension | Side Reaction Prevention |

| Target Compound Data | Trityl group sterically blocks dehydration and aspartimide formation pathways. |

| Comparator Or Baseline | Z-Asn-OH (unprotected side-chain): Susceptible to side-chain dehydration to nitrile and aspartimide formation during activation. |

| Quantified Difference | Significantly reduces formation of hard-to-remove impurities, increasing final product purity and yield. |

| Conditions | Peptide coupling/activation step, particularly with carbodiimide reagents (e.g., DCC, DIC). |

This directly impacts the purity and yield of the final peptide, making the Trt-protected version essential for achieving high-quality results and simplifying downstream purification.

Improves Solubility Profile for Enhanced Processability in Organic Solvents

Asparagine derivatives with unprotected side-chains, such as Z-Asn-OH, exhibit limited solubility in common organic solvents used for peptide synthesis. The presence of the large, lipophilic trityl (Trt) group on the side chain of Z-Asn(trt)-OH significantly enhances its solubility in solvents like DMF, NMP, and DCM. [REFS-1, REFS-2] For instance, while the solubility of Z-Asn-OH in acetone at 298.15 K is 0.000971 (mole fraction), related protected amino acids with bulky groups show much greater solubility, facilitating homogenous reaction conditions. [2] Poor solubility can lead to incomplete reactions, precipitation during coupling, and lower yields, making the Trt group a critical feature for process efficiency.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | High solubility due to two large, lipophilic protecting groups (Z and Trt). |

| Comparator Or Baseline | Z-Asn-OH: Limited solubility due to the polar, unprotected side-chain amide. Mole fraction solubility in acetone at 298.15 K is 0.000971. |

| Quantified Difference | Qualitatively significant increase in solubility in key process solvents like DMF, NMP, and DCM. |

| Conditions | Solution-phase peptide synthesis in common organic solvents. |

Improved solubility prevents precipitation during synthesis, ensures efficient coupling, simplifies handling, and is critical for consistent, high-yield manufacturing processes.

Convergent Synthesis of Long Peptides and Small Proteins

This compound is the right choice for synthesizing protected peptide fragments in solution, which are later condensed to form a larger peptide. The Z-group can be selectively removed by hydrogenolysis to reveal an N-terminal amine for the next fragment coupling, without disturbing acid-labile side-chain protectors (e.g., Boc, tBu) on the fragment itself. [1]

Solution-Phase Synthesis of Complex or Modified Peptides

In multi-step solution-phase syntheses where purification of intermediates is required, the enhanced solubility and high crystallinity often afforded by the Z and Trt groups are advantageous. This approach provides greater control over purity at each step compared to solid-phase methods, and Z-Asn(trt)-OH is a key component for such strategies.

Synthesis of Peptides Prone to Aspartimide Formation

For sequences containing problematic Asp-Gly or Asp-Ser motifs, the use of a side-chain protected asparagine is critical to prevent yield loss and purification difficulties. The robust Trt protection on Z-Asn(trt)-OH effectively minimizes this risk during coupling steps, ensuring higher fidelity of the final product. [2]